
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a difluoromethylbenzyl group and an iodine atom
Preparation Methods
The synthesis of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting with the preparation of the difluoromethylbenzyl precursor. One common method involves the difluoromethylation of benzyl derivatives using difluoromethylation reagents . The iodination of the pyrazole ring can be achieved through electrophilic aromatic substitution reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: The pyrazole ring can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylbenzyl group can enhance binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole include:
1-(4-Trifluoromethylbenzyl)-4-iodo-1H-pyrazole: Differing by the presence of a trifluoromethyl group instead of a difluoromethyl group, this compound may exhibit different electronic properties and reactivity.
1-(4-Difluoromethylbenzyl)-4-bromo-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9F2IN2 |
|---|---|
Molecular Weight |
334.10 g/mol |
IUPAC Name |
1-[[4-(difluoromethyl)phenyl]methyl]-4-iodopyrazole |
InChI |
InChI=1S/C11H9F2IN2/c12-11(13)9-3-1-8(2-4-9)6-16-7-10(14)5-15-16/h1-5,7,11H,6H2 |
InChI Key |
VHETULGAAQYGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)I)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



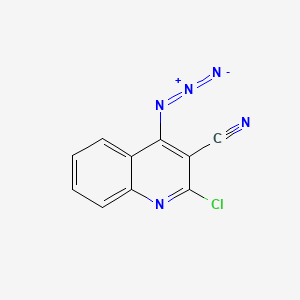
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
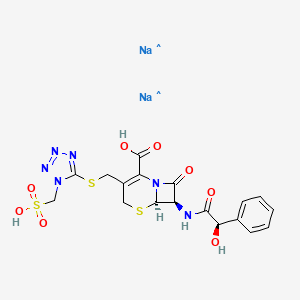

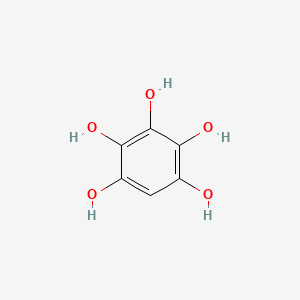
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)
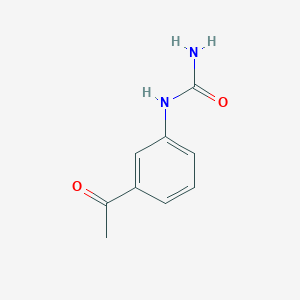

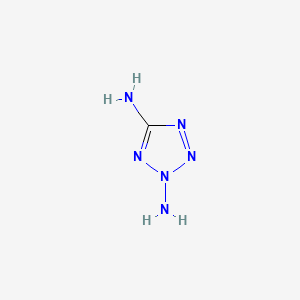
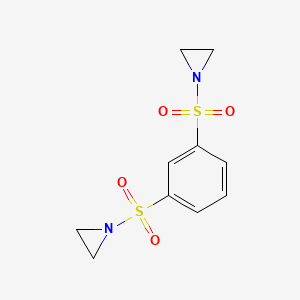
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
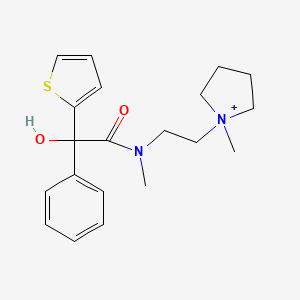
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)
